molecular formula C7H12O5S B6272931 methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate CAS No. 1247216-52-9

methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate

Cat. No.: B6272931
CAS No.: 1247216-52-9
M. Wt: 208.2
InChI Key:
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Description

Methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate is an organic compound that belongs to the class of thiazolidinediones. It has a molecular formula of C6H6O5S and a molecular weight of 198.18 g/mol. This compound is known for its unique physical and chemical properties, making it valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate typically involves the reaction of 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate is widely used in scientific research due to its versatile properties:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or altered metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,1-dioxo-1lambda6-thiane-4-carboxylate
  • Methyl 4-hydroxy-2,2-dioxo-1H-2lambda6,1-benzothiazine-3-carboxylate

Uniqueness

Methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its hydroxyl and carboxylate groups allow for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

1247216-52-9

Molecular Formula

C7H12O5S

Molecular Weight

208.2

Purity

95

Origin of Product

United States

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